5,7-Dimethoxy-2-oxo-2h-chromen-4-yl trifluoromethanesulfonate
Overview
Description
5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a chromen-2-one core with methoxy groups at the 5 and 7 positions and a trifluoromethanesulfonate group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dimethoxy-2H-chromen-2-one as the starting material.
Activation: The hydroxyl group at the 4 position is activated using trifluoromethanesulfonic acid.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethanesulfonate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the chromone core.
Reduction Products: Reduced forms of the chromone core.
Substitution Products: Derivatives with different functional groups replacing the trifluoromethanesulfonate group.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its trifluoromethanesulfonate group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It can be used as a probe to investigate cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in the development of new materials and technologies.
Mechanism of Action
The mechanism by which 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity. The trifluoromethanesulfonate group enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical processes.
Comparison with Similar Compounds
Coumarin: A simpler chromone derivative without methoxy groups.
Chromone: The basic structure without additional substituents.
5,7-Dimethoxychromone: Similar to the compound but without the trifluoromethanesulfonate group.
Uniqueness: 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct chemical properties compared to other chromones. This group enhances the compound's reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicine and industry.
Properties
IUPAC Name |
(5,7-dimethoxy-2-oxochromen-4-yl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O7S/c1-19-6-3-7(20-2)11-8(4-6)21-10(16)5-9(11)22-23(17,18)12(13,14)15/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKRKOIPOGDOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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